N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via electrophilic aromatic substitution reactions using methanol and a suitable catalyst.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methoxy-1-methyl-1H-indole-2-carboxamide
- N-cyclopropyl-7-methoxy-1-methyl-1H-indole-2-carboxamide
- N-cyclopropyl-4,7-dimethoxy-1H-indole-2-carboxamide
Uniqueness
N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups at positions 4 and 7, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-cyclopropyl-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-17-11(15(18)16-9-4-5-9)8-10-12(19-2)6-7-13(20-3)14(10)17/h6-9H,4-5H2,1-3H3,(H,16,18) |
InChI Key |
LMPOQUBWISZHPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CC3 |
Origin of Product |
United States |
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